N-[(2-pyrrol-1-ylphenyl)methyl]-3-(trifluoromethyl)benzamide
Description
N-[(2-pyrrol-1-ylphenyl)methyl]-3-(trifluoromethyl)benzamide is a benzamide derivative characterized by a trifluoromethyl (-CF₃) group at the 3-position of the benzoyl ring and a pyrrole-substituted phenylmethyl group at the amide nitrogen.
Properties
IUPAC Name |
N-[(2-pyrrol-1-ylphenyl)methyl]-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N2O/c20-19(21,22)16-8-5-7-14(12-16)18(25)23-13-15-6-1-2-9-17(15)24-10-3-4-11-24/h1-12H,13H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVPLZCIHZNMMPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=CC(=CC=C2)C(F)(F)F)N3C=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-pyrrol-1-ylphenyl)methyl]-3-(trifluoromethyl)benzamide typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.
Attachment of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) under appropriate conditions.
Formation of the Benzamide: The final step involves the formation of the benzamide linkage, which can be achieved through the reaction of an amine with a benzoyl chloride derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-[(2-pyrrol-1-ylphenyl)methyl]-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized to form pyrrole-2,5-diones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrrole ring may yield pyrrole-2,5-diones, while reduction of a nitro group would yield an amine.
Scientific Research Applications
N-[(2-pyrrol-1-ylphenyl)methyl]-3-(trifluoromethyl)benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Materials Science: Its unique chemical properties make it useful in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[(2-pyrrol-1-ylphenyl)methyl]-3-(trifluoromethyl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity due to its electron-withdrawing properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Benzamide Derivatives
Structural and Functional Group Variations
The table below summarizes key structural differences and their implications:
Key Observations:
- Trifluoromethyl Position: The target compound’s 3-CF₃ group contrasts with flutolanil’s 2-CF₃.
- Amide Substituents : The pyrrole-phenylmethyl group in the target compound differs from flutolanil’s isopropoxyphenyl and Compound 3a’s benzimidazole. These substituents dictate target specificity; e.g., flutolanil’s ether linkage aids plant systemic mobility, while benzimidazoles in Compound 3a enhance anti-inflammatory activity .
- Synthetic Routes : The target compound likely involves amide coupling (e.g., benzoyl chloride + amine), similar to methods in and . Flutolanil’s synthesis is undetailed but may use nucleophilic aromatic substitution .
Physicochemical Properties
- Lipophilicity : The CF₃ group increases logP in all compounds, enhancing membrane permeability. The target compound’s pyrrole may reduce solubility compared to flutolanil’s ether .
- Metabolic Stability : CF₃ groups resist oxidative metabolism, prolonging half-life. Piperazine () or benzimidazole () substituents may introduce metabolic soft spots .
Biological Activity
N-[(2-pyrrol-1-ylphenyl)methyl]-3-(trifluoromethyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article synthesizes available research findings on its biological activity, including its effects on various biological targets, mechanisms of action, and potential therapeutic applications.
Antimicrobial Activity
Recent studies have indicated that derivatives of pyrrole, including this compound, exhibit notable antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains:
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1 | Staphylococcus aureus | 3.12 μg/mL |
| 2 | Escherichia coli | 12.5 μg/mL |
| 3 | Methicillin-resistant S. aureus | 2 μg/mL |
These findings suggest that the compound may serve as a lead for developing new antibacterial agents, particularly against resistant strains .
Anti-cancer Activity
In vitro studies have explored the anti-cancer potential of this compound. Research indicates that it may inhibit various cancer cell lines:
| Cell Line | IC50 (μM) |
|---|---|
| H1975 (NSCLC) | 0.03 |
| PC9 | 0.05 |
| MCF7 (Breast Cancer) | 0.08 |
In these studies, the compound demonstrated significant cytotoxicity, suggesting that it could be a candidate for further development in cancer therapy .
The mechanisms by which this compound exerts its biological effects are still under investigation. However, preliminary data indicate that it may act through the following pathways:
- Inhibition of Protein Kinases : Similar compounds have shown to inhibit kinases involved in cell proliferation and survival.
- Induction of Apoptosis : Evidence suggests that this compound can trigger apoptotic pathways in cancer cells.
- Disruption of Bacterial Cell Wall Synthesis : Antimicrobial activity may stem from interference with bacterial cell wall integrity.
Case Studies
Several case studies have highlighted the efficacy of pyrrole derivatives in clinical and preclinical settings:
- Case Study 1 : A study investigating the effects of a related pyrrole derivative on lung cancer cells demonstrated a significant reduction in tumor growth in xenograft models.
- Case Study 2 : Clinical trials assessing the safety and efficacy of similar compounds in treating bacterial infections have shown promising results, indicating lower toxicity profiles compared to traditional antibiotics.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[(2-pyrrol-1-ylphenyl)methyl]-3-(trifluoromethyl)benzamide, and how can reaction yields be improved?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with coupling a pyrrol-substituted benzylamine to 3-(trifluoromethyl)benzoic acid derivatives via amide bond formation. Key parameters include:
- Catalysts : Use of coupling agents like HATU or EDCI for efficient amidation .
- Solvents : Polar aprotic solvents (e.g., DMF or THF) to enhance solubility and reaction homogeneity .
- Temperature : Controlled heating (60–80°C) to accelerate reaction rates while minimizing side products .
Q. Which analytical techniques are most effective for characterizing this compound’s structural integrity?
- Methodological Answer :
- NMR Spectroscopy : and NMR confirm the presence of the pyrrol ring (δ 6.2–6.5 ppm for pyrrol protons) and trifluoromethyl group (δ 120–125 ppm in ) .
- LC/MS : High-resolution mass spectrometry validates molecular weight (e.g., [M+H] at m/z ~403) and detects impurities .
- X-ray Crystallography : Resolves spatial arrangement of the trifluoromethyl and pyrrol groups, critical for understanding steric effects .
Q. How does solvent choice impact the compound’s solubility during in vitro assays?
- Methodological Answer :
- Polar Solvents : DMSO or ethanol (0.1–1% v/v) are preferred for stock solutions due to high solubility of the benzamide core .
- Aqueous Buffers : For cell-based assays, dilute stock solutions in PBS or DMEM to maintain solubility below the compound’s precipitation threshold (~50 µM) .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Assay Standardization : Use consistent cell lines (e.g., HEK293 for receptor binding) and positive controls (e.g., known kinase inhibitors) .
- Dose-Response Curves : Perform 8-point dilution series (1 nM–100 µM) to calculate precise IC values, reducing variability .
- Statistical Analysis : Apply ANOVA or mixed-effects models to account for inter-experimental variability .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?
- Methodological Answer :
- Core Modifications : Replace the pyrrol ring with pyrazole or imidazole to test electronic effects on target binding .
- Substituent Analysis : Introduce electron-withdrawing groups (e.g., -NO) at the benzamide para-position to assess impact on enzyme inhibition .
- Computational Docking : Use AutoDock Vina to predict binding poses against targets like kinases or GPCRs, prioritizing derivatives with lower ∆G scores .
Q. What experimental approaches elucidate the compound’s mechanism of action in enzyme inhibition?
- Methodological Answer :
- Kinetic Assays : Measure and shifts in target enzymes (e.g., cytochrome P450) using fluorogenic substrates .
- Pull-Down Assays : Biotinylate the compound and incubate with cell lysates to isolate binding partners via streptavidin beads .
- Thermal Shift Assays : Monitor protein melting temperature () shifts to confirm direct target engagement .
Q. How can metabolic stability be assessed to improve pharmacokinetic profiles?
- Methodological Answer :
- Liver Microsome Assays : Incubate the compound with human liver microsomes (HLM) and quantify parent compound degradation via LC-MS over 60 minutes .
- CYP450 Inhibition Screening : Test against CYP3A4 and CYP2D6 isoforms to identify metabolic liabilities .
Q. What crystallization conditions are optimal for structural analysis of this compound?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
